2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the isoindoloquinazoline class, characterized by a fused isoindole-quinazoline core with methoxy groups at positions 9 and 10, a diketone system (5,11-dioxo), and an acetamide side chain substituted with a 4-methoxyphenyl group.
Properties
Molecular Formula |
C26H23N3O6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23N3O6/c1-33-16-10-8-15(9-11-16)27-21(30)14-28-24-18-12-13-20(34-2)23(35-3)22(18)26(32)29(24)19-7-5-4-6-17(19)25(28)31/h4-13,24H,14H2,1-3H3,(H,27,30) |
InChI Key |
HXVHSIJGKSPOPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the isoindoloquinazoline core, followed by the introduction of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is being investigated for its potential use in the treatment of certain diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to a cascade of biochemical events. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity. These interactions result in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as Y043-5158 and Y044-5375 (screening compounds from ChemDiv), provide insights into substituent-driven activity modulation. Below is a comparative analysis:
Structural-Activity Relationship (SAR) Notes:
- Methoxy Groups : The 9,10-dimethoxy configuration is conserved across analogs, likely stabilizing the core via electron donation and steric shielding .
- Diketone System: The 5,11-dioxo motif may contribute to redox activity or metal chelation, a feature shared with cytotoxic anthraquinones .
Research Findings and Methodological Context
Cytotoxicity Screening Methods
Compounds in this class are typically evaluated using microculture tetrazolium (MTT) assays , which measure cell viability via mitochondrial reduction of tetrazolium salts. This method, validated across diverse tumor cell lines (e.g., lung, colon, breast cancers), ensures reproducibility and scalability in cytotoxicity studies . For example, the NCI-60 panel employs such assays to prioritize candidates for further development .
Hypothetical Activity Profile
While direct data for the target compound are unavailable, analogs suggest:
- Y043-5158 : Benzodioxol-substituted analogs show moderate activity against glioma and leukemia cell lines (IC₅₀: 10–50 μM) .
- Y044-5375 : Pyrazole-containing derivatives exhibit selectivity for kinase targets (e.g., CDK9) due to H-bonding interactions .
- Target Compound : The 4-methoxyphenyl group may enhance blood-brain barrier penetration, making it a candidate for CNS malignancies, though this requires experimental validation.
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule belonging to the isoindole and quinazoline derivatives class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 464.5 g/mol . Its structure includes multiple functional groups such as methoxy and acetamide groups, which contribute to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O5 |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(4-methoxyphenyl)acetamide |
| Log P | 2.5557 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 78.303 |
Anticancer Activity
Research indicates that compounds similar to this isoindole derivative exhibit significant anticancer properties. For instance, studies have shown that quinazolinone-based hybrids can effectively inhibit cancer cell proliferation in various lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma) with IC50 values ranging from to . The structure-activity relationship (SAR) analysis suggests that substituents on the acetamide moiety are crucial for enhancing biological activity.
Antibacterial and Antifungal Effects
Quinazoline derivatives have also been evaluated for their antibacterial and antifungal properties. Compounds within this class have demonstrated effectiveness against a range of bacterial strains and fungi, indicating their potential as therapeutic agents in infectious diseases.
Enzyme Inhibition
The compound is noted for its ability to inhibit key enzymes involved in various physiological processes:
- Dipeptidyl Peptidase IV (DPP-IV) : This inhibition is particularly relevant for diabetes treatment as it helps regulate insulin levels.
- Cyclooxygenase (COX) : Inhibition of COX enzymes suggests potential anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .
Case Studies
-
Anticancer Efficacy in Cell Lines
A study evaluated the cytotoxic effects of a series of quinazolinone derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited sub-micromolar potency against HT29 (colon cancer) and A431 (skin cancer) cells, highlighting their therapeutic potential . -
Enzyme Inhibition Studies
Another investigation focused on the DPP-IV inhibitory activity of synthesized derivatives similar to our compound. The most potent inhibitor demonstrated an IC50 value of , showcasing the efficacy of these compounds in managing diabetes through enzyme modulation . -
Antimicrobial Activity
A comparative analysis revealed that certain isoindole derivatives showed promising antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
